8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C19H13Cl3O3 . It is a member of the chromenone family, characterized by its unique structure that includes a chlorinated benzyl group and a dihydrocyclopenta[c]chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl alcohol with a suitable base to form the corresponding alkoxide, which then reacts with 8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized chromenone derivative, while reduction could produce a simpler hydrocarbon structure .
Scientific Research Applications
8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
What sets 8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms in the benzyl group may enhance its stability and interaction with biological targets .
Properties
Molecular Formula |
C19H13Cl3O3 |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
8-chloro-7-[(2,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H13Cl3O3/c20-11-5-4-10(15(21)6-11)9-24-18-8-17-14(7-16(18)22)12-2-1-3-13(12)19(23)25-17/h4-8H,1-3,9H2 |
InChI Key |
WDVWQJLBYDQVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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